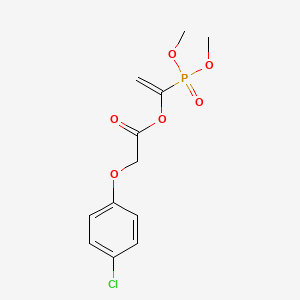

1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate

Description

1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate is an organophosphorus compound characterized by a dimethoxyphosphoryl-substituted ethenyl group linked to a 4-chlorophenoxy acetate ester.

Structure

3D Structure

Properties

CAS No. |

916905-94-7 |

|---|---|

Molecular Formula |

C12H14ClO6P |

Molecular Weight |

320.66 g/mol |

IUPAC Name |

1-dimethoxyphosphorylethenyl 2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C12H14ClO6P/c1-9(20(15,16-2)17-3)19-12(14)8-18-11-6-4-10(13)5-7-11/h4-7H,1,8H2,2-3H3 |

InChI Key |

BQCOLCRDHKRWJX-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C(=C)OC(=O)COC1=CC=C(C=C1)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate typically involves the reaction of (4-chlorophenoxy)acetic acid with dimethyl phosphite in the presence of a base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenoxy group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Agrochemical Applications

1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate is primarily utilized in the formulation of pesticides and herbicides. Its efficacy as an active ingredient in controlling various pests and weeds has been documented in several studies:

- Pesticidal Activity : Research indicates that this compound exhibits significant activity against a range of agricultural pests, making it a valuable component in crop protection formulations. For instance, it has been shown to enhance the efficacy of other herbicides when used in combination, leading to improved weed control while minimizing phytotoxicity to crops .

| Application | Active Ingredient | Efficacy |

|---|---|---|

| Herbicide | This compound | Effective against broadleaf weeds |

| Insecticide | Combination with other active ingredients | Enhanced pest control |

Pharmaceutical Applications

The compound's structural features suggest potential pharmacological activities, particularly in the development of new therapeutic agents:

- Anticancer Studies : Preliminary studies have indicated that derivatives of this compound may inhibit the growth of certain cancer cell lines. For example, cytotoxicity assays on human cancer cell lines demonstrated significant inhibition of proliferation, suggesting its potential as a lead compound for anticancer drug development .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.0 |

| HeLa (Cervical Cancer) | 5.0 |

Organic Synthesis

The compound can serve as a versatile building block in organic synthesis due to its electrophilic nature:

- Synthesis of Phosphonates : It can be used to synthesize various phosphonates through nucleophilic substitution reactions, contributing to the development of new materials and chemicals with desirable properties .

Case Study 1: Herbicidal Efficacy

A field study conducted on the effectiveness of this compound in controlling annual broadleaf weeds showed that formulations containing this compound reduced weed biomass by up to 70% compared to untreated controls. The study highlighted its potential for integration into sustainable agricultural practices.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that modifications of the compound led to varying degrees of cytotoxicity, with specific derivatives showing promising results against resistant cancer strains. This suggests a pathway for developing targeted therapies using this compound as a scaffold.

Mechanism of Action

The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate with analogous compounds:

*Note: The molecular formula and weight for the target compound are estimated based on structural analysis.

Key Comparative Findings

Biclofibrate (C₂₀H₂₁Cl₂NO₄)

- Structural Differences: Biclofibrate contains two 4-chlorophenoxy groups and a pyrrolidine ring, unlike the single 4-chlorophenoxy and phosphorylated ethenyl group in the target compound.

- Functional Impact : The pyrrolidine moiety enhances lipid solubility, making Biclofibrate suitable for systemic lipid regulation. In contrast, the phosphoryl group in the target compound may confer resistance to esterase hydrolysis, increasing metabolic stability .

Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate

- Structural Simplicity: Lacking phosphorus, this compound has a methylpropanoate ester. This simpler structure may result in faster degradation in biological systems compared to the phosphorylated target compound.

- Application Context: Used as a herbicide precursor, its efficacy likely stems from the 4-chlorophenoxy group’s ability to disrupt plant hormone signaling. The target compound’s phosphoryl group could enhance binding to enzyme active sites in pests .

(4-Bromophenyl)methyl 2-(4-chlorophenoxy)acetate

- Substituent Effects : The bromine atom increases molecular weight and lipophilicity compared to the target compound’s phosphoryl group. This could alter membrane permeability and bioavailability.

- Research Relevance : This compound is used in solubility and crystallography studies, highlighting how halogen substitutions influence physicochemical properties .

Methyl (E)-methoxyimino-{...}acetate

Metabolic and Stability Considerations

- Phosphoryl Group Advantage: The dimethoxyphosphoryl group in the target compound likely enhances stability against hydrolysis compared to simple esters like ethyl chlorophenoxyisobutyrate. This could prolong its half-life in environmental or biological systems.

- Halogen Effects : Bromine in (4-bromophenyl)methyl derivatives increases molecular weight but may reduce biodegradability compared to chlorine-substituted analogs .

Biological Activity

1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C11H14ClO5P

- CAS Number : 200698-20-0

The structure features a dimethoxyphosphoryl group attached to an ethenyl moiety, with a 4-chlorophenoxyacetate substituent, contributing to its unique reactivity and biological properties.

This compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. The phosphonate group is known to inhibit certain enzymes involved in nucleic acid metabolism, which may lead to cytotoxic effects in rapidly dividing cells.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : It has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent.

- Herbicidal Properties : The compound demonstrates significant herbicidal activity, making it valuable in agricultural applications.

- Anticancer Potential : Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells.

Table 1: Biological Activities of this compound

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

- Herbicidal Activity : In agricultural trials, this compound exhibited potent herbicidal effects against common weeds. Field tests showed a reduction in weed biomass by up to 80% compared to untreated controls.

- Anticancer Studies : Research involving human cancer cell lines revealed that treatment with the compound led to a marked decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential use as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.